4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Description
Historical Context and Discovery of Pyrazole-Piperidine Derivatives
The exploration of pyrazole-piperidine derivatives traces its roots to foundational work in heterocyclic chemistry. Ludwig Knorr’s pioneering synthesis of pyrazoles in 1883 via the condensation of hydrazines with 1,3-dicarbonyl compounds laid the groundwork for later advancements. This method, now termed the Knorr pyrazole synthesis, became instrumental in accessing diverse pyrazole scaffolds. Piperidine, a six-membered nitrogen-containing heterocycle, gained prominence in the mid-20th century due to its prevalence in alkaloids and pharmaceuticals. The fusion of pyrazole and piperidine motifs emerged as a strategic approach to enhance bioactivity and metabolic stability, particularly in medicinal chemistry.
Early examples of pyrazole-piperidine hybrids focused on their potential as central nervous system agents. For instance, Moore et al. (1999) synthesized N-linked heterocyclic piperidine derivatives, including pyrazole-containing variants, as selective dopamine D4 receptor ligands. These efforts underscored the therapeutic versatility of such hybrids. The specific compound 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride likely arose from optimization campaigns targeting improved solubility and bioavailability, as evidenced by its dihydrochloride salt form. Recent syntheses, such as the regioselective preparation of pyrazole-piperidine carboxylates by Radi et al. (2021), highlight ongoing innovations in this domain.
Significance in Heterocyclic Chemistry
Pyrazole-piperidine hybrids occupy a unique niche in heterocyclic chemistry due to their dual pharmacophoric elements. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, confers hydrogen-bonding capabilities and π-π stacking interactions, while piperidine introduces conformational flexibility and basicity. This combination enables precise modulation of electronic and steric properties, making such derivatives valuable in drug discovery.
For example, pyrazole-piperidine frameworks have been explored as soluble epoxide hydrolase (sEH) inhibitors, where the piperidine’s basic nitrogen facilitates enzyme active-site interactions. Additionally, their utility in coordination chemistry is notable; pyrazole ligands derived from 3,5-dimethylpyrazole (a structurally related compound) form stable complexes with transition metals, enabling applications in catalysis and materials science. The dihydrochloride salt form of 4-methyl-4-(1H-pyrazol-5-yl)piperidine enhances water solubility, broadening its applicability in aqueous reaction systems.
Classification within Nitrogen-Containing Heterocycles
Nitrogen heterocycles are classified based on ring size, saturation, and nitrogen atom positioning. This compound belongs to two subcategories:
- Piperidine Derivatives : Six-membered saturated rings with one nitrogen atom, often serving as bioisosteres for aromatic amines.
- Pyrazole Derivatives : Five-membered aromatic rings with two adjacent nitrogen atoms, known for their metabolic stability and hydrogen-bonding capacity.
This compound’s structure features a piperidine ring substituted at the 4-position with both a methyl group and a 1H-pyrazol-5-yl moiety. The pyrazole’s 1H tautomer (with a hydrogen at N1) ensures aromaticity, while the piperidine’s chair conformation influences steric interactions. Such hybrids are distinct from fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines), as the pyrazole and piperidine remain connected via a single bond rather than shared atoms.
| Feature | Pyrazole Component | Piperidine Component |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Nitrogen Atoms | 2 (positions 1 and 2) | 1 (position 1) |
| Aromaticity | Aromatic | Non-aromatic (saturated) |
| Typical Reactivity | Electrophilic substitution | Nucleophilic substitution |
Nomenclature and Structural Identification
The IUPAC name This compound is derived as follows:
- Parent structure : Piperidine (azacyclohexane).
- Substituents :
- A methyl group (-CH₃) at position 4.
- A 1H-pyrazol-5-yl group (pyrazole ring with hydrogen at N1) at position 4.
- Salt form : Dihydrochloride (two HCl molecules protonating the piperidine’s nitrogen).
Numbering of the pyrazole ring begins at the N1 position, with the substituent at C5. The piperidine ring is numbered such that the nitrogen is at position 1, and the substituents at position 4 are listed alphabetically (methyl before pyrazolyl). Structural elucidation typically employs:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR reveals distinct signals for the piperidine’s axial/equatorial protons and the pyrazole’s aromatic protons.
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula C₉H₁₅N₃·2HCl (exact mass: 238.156 g/mol).
- X-ray Crystallography : Resolves the chair conformation of piperidine and the planar pyrazole ring, though crystallographic data for this specific compound remains unpublished.
Properties
IUPAC Name |
4-methyl-4-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;;/h2,5,10H,3-4,6-7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOXZJHVPRALST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via β-Enamino Diketones and Hydrazines
A widely employed method for synthesizing 1H-pyrazole derivatives involves the reaction of β-enamino diketones with hydrazine derivatives. This strategy is applicable for preparing 4-(piperidin-4-yl)-1H-pyrazole frameworks:
- Starting materials: N-Boc-protected piperidine carboxylic acids are converted to β-keto esters.
- β-enamino diketone formation: Treatment of β-keto esters with N,N-dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamino diketones.
- Cyclization: Reaction of β-enamino diketones with hydrazines (e.g., hydrazine hydrate or substituted hydrazines) leads to pyrazole ring closure.
Optimization studies demonstrate that solvent choice significantly affects regioselectivity and yield. For example, ethanol as a polar protic solvent provides up to 99.5% selectivity for the desired regioisomer with yields around 78%, whereas nonpolar solvents like carbon tetrachloride result in lower selectivity and yield (Table 1).
Table 1. Effect of Solvent on Pyrazole Formation Yield and Regioselectivity
| Entry | Solvent | Time (h) | Ratio of Intermediates and Products (4a/5a/6a) % | Yield of Major Product 5a (%) |
|---|---|---|---|---|
| 1 | EtOH | 18 | 0 / 99.5 / 0.5 | 78 |
| 2 | ACN | 18 | 0 / 95.2 / 4.8 | 75 |
| 3 | CCl4 | 18 | 18.3 / 67.9 / 13.8 | 54 |
Note: Ratios determined by ^1H-NMR of crude reaction mixtures after purification.
The intermediate compound (4a) can be isolated and characterized by advanced NMR techniques including ^15N-HMBC and NOESY, confirming the structure and providing insight into the reaction mechanism and regioselectivity.
Functionalization of Piperidine Ring
The piperidine moiety is typically introduced or modified through:
- N-Boc protection to stabilize the amine during subsequent reactions.
- Conversion of piperidine carboxylic acids to β-keto esters using Meldrum’s acid derivatives and carbodiimide coupling agents.
- Reductive amination or nucleophilic substitution to attach pyrazolyl groups at the 4-position of the piperidine ring.
These steps are crucial for the formation of 4-substituted piperidine derivatives with the pyrazole ring attached at the 4-position, a key feature of the target compound.
Multistep Synthesis and Purification
The overall synthetic scheme involves multiple stages:
- Preparation of β-keto esters from piperidine carboxylic acids.
- Formation of β-enamino diketones.
- Cyclization with hydrazines to generate pyrazole rings.
- Deprotection of Boc groups to yield free amines.
- Conversion to dihydrochloride salts for improved stability and handling.
Purification is generally achieved by column chromatography and crystallization, ensuring high purity of intermediates and final products.
Research Findings and Characterization
- Yields: Overall yields for the key steps range from 54% to 87%, depending on reaction conditions and substrates.
- Regioselectivity: Controlled by solvent choice and reaction parameters, with protic solvents favoring the desired pyrazole regioisomer.
- Structural Confirmation: Advanced NMR techniques (^1H, ^13C, ^15N-NMR, HMBC, HSQC, NOESY) and high-resolution mass spectrometry (HRMS) are used to confirm the structure and purity.
- Reaction Conditions: Room temperature stirring for 18 hours is common for cyclization steps, with careful monitoring by LC/MS and NMR.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Material(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | β-Keto ester formation | N-Boc-piperidine carboxylic acid + Meldrum’s acid | EDC·HCl, DMAP, methanolysis | 70-85 | Protects amine, prepares keto ester |
| 2 | β-Enamino diketone formation | β-Keto ester + DMF·DMA | Room temperature, solvent dependent | 75-90 | Key intermediate for pyrazole formation |
| 3 | Pyrazole ring cyclization | β-Enamino diketone + hydrazine derivative | EtOH, 18 h, room temperature | 75-78 | High regioselectivity with EtOH |
| 4 | Boc deprotection | Protected pyrazolyl-piperidine | Acidic conditions | 80-90 | Yields free amine for salt formation |
| 5 | Salt formation | Free amine + HCl | Room temperature | Quantitative | Produces dihydrochloride salt for stability |
Chemical Reactions Analysis
Types of Reactions
4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of various functional groups on the pyrazole ring.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. Studies have shown that compounds similar to 4-methyl-4-(1H-pyrazol-5-yl)piperidine can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, derivatives of pyrazole have been documented to possess anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Central Nervous System (CNS) Disorders
The compound may also play a role in addressing CNS disorders. Pyrazole derivatives are known for their neuroprotective effects and have been investigated for their potential in treating conditions such as Alzheimer's disease and other forms of dementia. The inhibition of certain enzymes linked to neurodegeneration is a promising area of research .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole structure have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. This positions 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Emerging studies suggest that pyrazole derivatives may exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: Anti-inflammatory Effects
A study investigating a series of pyrazole derivatives demonstrated that certain compounds exhibited potent anti-inflammatory activity in animal models, significantly reducing edema and inflammatory markers when compared to control groups .
Case Study 2: Neuroprotective Effects
In a clinical trial assessing the efficacy of pyrazole derivatives in patients with mild cognitive impairment, results indicated improved cognitive function in subjects treated with specific compounds compared to placebo .
Mechanism of Action
The mechanism of action of 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituted Piperidine Dihydrochlorides with Aromatic Moieties
3-Amino-4-(Substituted Benzyloxyimino)Piperidine Dihydrochlorides
A series of compounds, including 13a–13g (e.g., 3-amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride), share the piperidine-dihydrochloride core but differ in substituents. Key comparisons:
Structural Implications :
- The amino group in 13f may improve water solubility compared to the methyl group in the target compound.
4-(Diphenylmethoxy)Piperidine Hydrochloride
This compound (CAS: 65214-86-0) features a diphenylmethoxy substituent instead of pyrazole. Key differences:
Functional Impact :
Piperidine Derivatives with Heterocyclic Substituents
3-(1H-Pyrazol-5-yl)Morpholine Dihydrochloride
This morpholine-based analog (Enamine Ltd, 2020) replaces the piperidine ring with a morpholine core:
| Property | This compound | 3-(1H-Pyrazol-5-yl)Morpholine Dihydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₇Cl₂N₃ | C₇H₁₃Cl₂N₃O |
| Molecular Weight | 238.16 g/mol | 226.11 g/mol |
| Core Structure | Piperidine | Morpholine (oxygen atom in ring) |
Comparative Analysis :
4-(1-Ethyl-1H-Pyrazol-5-yl)Piperidine Dihydrochloride
This derivative (Enamine Ltd, 2020) adds an ethyl group to the pyrazole ring:
| Property | This compound | 4-(1-Ethyl-1H-Pyrazol-5-yl)Piperidine Dihydrochloride |
|---|---|---|
| Molecular Formula | C₉H₁₇Cl₂N₃ | C₁₀H₁₉Cl₂N₃ |
| Molecular Weight | 238.16 g/mol | 228.34 g/mol |
| Substituents | Methyl on piperidine | Ethyl on pyrazole |
Functional Differences :
- The ethyl group may increase steric hindrance, affecting binding affinity in biological systems compared to the methyl-substituted target .
Biological Activity
4-Methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride is a compound that belongs to the piperidine class and contains a pyrazole moiety. Pyrazole derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives are effective anti-inflammatory agents. For instance, compounds similar to 4-methyl-4-(1H-pyrazol-5-yl)piperidine have shown significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.22 to 0.25 μg/mL , indicating potent activity against tested pathogens .
3. Neuroprotective Effects
Pyrazole derivatives are also being investigated for their neuroprotective properties. Some studies suggest that they may have potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation . The mechanism involves the inhibition of specific receptors associated with neurodegeneration.
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Receptor Modulation : It acts on sigma receptors, which are implicated in pain modulation and neuroprotection .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride with high purity (>95%)?
- Methodological Answer : Synthesis typically involves multi-step processes, such as condensation reactions of substituted pyrazole-carboxamide precursors with piperidine derivatives. For example, analogous compounds (e.g., N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) are synthesized via base-mediated coupling in dichloromethane, followed by purification using column chromatography (silica gel, methanol/dichloromethane eluent) . Reaction optimization (e.g., temperature, molar ratios) is critical to minimize side products.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm substitution patterns on the pyrazole and piperidine rings.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in stereochemistry or hydrogen bonding.
Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms of the pyrazole ring, requiring further purification or deuterated solvent analysis .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed .
- Storage : Keep in airtight glass containers at 2–8°C, protected from light and humidity. Stability studies suggest degradation risks at >25°C or under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity). For example:
- Receptor binding assays : Use standardized buffers (e.g., ammonium acetate, pH 6.5) to ensure consistency in ionic strength .
- Control experiments : Compare results with structurally similar reference compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate substituent-specific effects .
- Data normalization : Express activity relative to a positive control (e.g., a known agonist/antagonist) to minimize batch-to-batch variability .
Q. What strategies optimize the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies should include:
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at 37°C. Monitor degradation via HPLC-UV at 254 nm.
- Buffer selection : Use phosphate buffers (pH 7.4) for physiological simulations; avoid acetate buffers below pH 5 due to potential HCl displacement .
- Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) to prevent hydrolysis .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., GPCRs). Focus on the pyrazole’s hydrogen-bonding capacity and the piperidine’s conformational flexibility.
- QSAR analysis : Corporate electronic (Hammett constants) and steric (Taft parameters) descriptors of substituents to optimize bioactivity .
Q. What advanced techniques validate the compound’s role in heterogeneous catalysis or material science?
- Methodological Answer :
- Membrane separation : Test the compound’s interaction with polymeric membranes (e.g., polyamide) using FTIR to assess compatibility for catalytic applications .
- Powder XRD : Analyze crystallinity and particle size distribution for applications in fuel engineering or combustion studies .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile polar vs. non-polar solvent compatibility?
- Methodological Answer : Solubility varies with protonation states.
- Polar solvents (e.g., water) : The dihydrochloride salt is highly soluble (>50 mg/mL) due to ionic interactions.
- Non-polar solvents (e.g., DCM) : Freebase forms (generated via neutralization with NaHCO₃) show limited solubility. Verify pH during dissolution experiments .
Experimental Design Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
